(s)-Azetidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-Azetidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative It is structurally characterized by a four-membered azetidine ring with a carboxylic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Azetidine-2-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine with chloroacetic acid in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(s)-Azetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (s)-Azetidine-2-carboxylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
(s)-Azetidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in the context of protein folding and stability.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (s)-Azetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can incorporate into proteins, affecting their structure and function. The compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (s)-Azetidine-2-carboxylic acid hydrochloride include:
Proline: A naturally occurring amino acid with a similar ring structure.
Pyrrolidine-2-carboxylic acid: Another non-proteinogenic amino acid with a five-membered ring.
Azetidine-3-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the ring.
Uniqueness
This compound is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. Its ability to incorporate into proteins and affect their folding and stability sets it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-azetidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHPJVNLPAUNC-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133-35-9 |
Source
|
Record name | 2-Azetidinecarboxylic acid, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2133-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.